

Ethyl (E)-2-hexenoate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl (E)-2-hexenoate**

Cat. No.: **B075292**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethyl (E)-2-hexenoate**, a volatile organic compound with significant applications in the flavor, fragrance, and pharmaceutical industries. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and known biological interactions, presenting a valuable resource for professionals in research and development.

Chemical Identity and Nomenclature

Ethyl (E)-2-hexenoate is an unsaturated ester recognized for its characteristic fruity and wine-like aroma.

Identifier	Value
IUPAC Name	ethyl (E)-hex-2-enoate[1][2]
CAS Number	27829-72-7[2][3][4][5][6]
Molecular Formula	C8H14O2[3][5]
Molecular Weight	142.20 g/mol [1]
Synonyms	Ethyl trans-2-hexenoate, (2E)-2-Hexenoic acid ethyl ester[1][2][5]

Physicochemical Properties

A clear, colorless liquid, **Ethyl (E)-2-hexenoate** possesses distinct physical and chemical characteristics crucial for its application and handling.

Property	Value	Reference
Boiling Point	123-126 °C at 12 mm Hg	[5]
Density	0.95 g/mL at 25 °C	[5]
Refractive Index	1.46 at 20 °C	[5]
Flash Point	>230 °F	[5]
LogP	2.91	[5]

Synthesis and Experimental Protocols

The synthesis of **Ethyl (E)-2-hexenoate** is most commonly achieved through the esterification of (E)-2-hexenoic acid with ethanol. A general laboratory-scale protocol is detailed below.

Experimental Protocol: Fischer Esterification of (E)-2-Hexenoic Acid

Materials:

- (E)-2-Hexenoic acid
- Absolute ethanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser

- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask, combine one molar equivalent of (E)-2-hexenoic acid with three molar equivalents of absolute ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the acid's weight) to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- After cooling to room temperature, transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the excess acid, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the excess ethanol using a rotary evaporator.
- Purify the crude product by fractional distillation under reduced pressure to obtain pure **Ethyl (E)-2-hexenoate**.

Figure 1: General workflow for the synthesis of **Ethyl (E)-2-hexenoate** via Fischer esterification.

Biological Significance and Applications

Ethyl (E)-2-hexenoate is a naturally occurring compound found in various fruits, including papaya and guava, contributing to their characteristic aroma profile.^[5] In the context of drug development, its structural motif as an α,β -unsaturated ester is of interest due to the potential for Michael addition reactions with biological nucleophiles. This reactivity can be explored for covalent inhibitor design.

While specific signaling pathway interactions for **Ethyl (E)-2-hexenoate** are not extensively documented in publicly available literature, its structural class suggests potential interactions with metabolic pathways involving esterases.

Figure 2: Logical relationship illustrating the chemical reactivity and potential biological interactions of **Ethyl (E)-2-hexenoate**.

Safety and Handling

Ethyl (E)-2-hexenoate is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.^[5] It is advisable to store it under an inert atmosphere, such as nitrogen or argon, at 2-8°C.^[5] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

This technical guide serves as a foundational resource for professionals working with **Ethyl (E)-2-hexenoate**. Further research into its biological activities and potential therapeutic applications is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-hexenoate, trans- [webbook.nist.gov]
- 3. ethyl (E)-2-hexenoate, 27829-72-7 [thegoodsentscompany.com]
- 4. Ethyl (E)-2-hexenoate | CAS#:27829-72-7 | Chemsoc [chemsoc.com]
- 5. Ethyl (E)-hex-2-enoate | 27829-72-7 [chemicalbook.com]
- 6. (E)-ETHYL 2-HEXENOATE [chembk.com]
- To cite this document: BenchChem. [Ethyl (E)-2-hexenoate: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b075292#ethyl-e-2-hexenoate-cas-number-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com